molecular formula C17H15FN2O3 B4233969 3-(4-ethoxy-3-methoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

3-(4-ethoxy-3-methoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B4233969
M. Wt: 314.31 g/mol
InChI Key: FUYJNIRPSILIAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including compounds similar to the one , typically involves multistep reactions. These processes may include the cyclization of acid hydrazides with aromatic carboxylic acids in the presence of phosphorous oxychloride, among other methods. The synthesized compounds are then characterized using spectroscopic methods, ensuring the correct structure and purity (Dinesha et al., 2014; Chandrakantha et al., 2011).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is often confirmed through various spectroscopic methods, including NMR, IR, and mass spectrometry, along with elemental analysis. These techniques allow for a detailed understanding of the compound's framework and the spatial arrangement of its atoms (Chandrakantha et al., 2010; Yeong et al., 2018).

Chemical Reactions and Properties

1,2,4-Oxadiazole derivatives participate in various chemical reactions, reflecting their reactivity and functional group transformations. These reactions are crucial for their potential pharmacological applications and for further modifications to enhance their properties. The compounds' reactivity is often studied in the context of their potential as intermediates in organic synthesis (Wet-osot et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the compound's application and behavior in various environments. These properties are typically determined using analytical techniques and contribute to the understanding of the compound's stability and suitability for specific applications (Buscemi et al., 2001).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazole derivatives, including their reactivity, stability, and interactions with other molecules, are essential for their potential applications. These properties are influenced by the compound's molecular structure and functional groups, determining its behavior in chemical reactions and its potential use in various fields (Bouklah et al., 2006).

properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-3-22-14-9-6-12(10-15(14)21-2)16-19-17(23-20-16)11-4-7-13(18)8-5-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYJNIRPSILIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxy-3-methoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-ethoxy-3-methoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
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3-(4-ethoxy-3-methoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
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3-(4-ethoxy-3-methoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
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3-(4-ethoxy-3-methoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
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3-(4-ethoxy-3-methoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 6
3-(4-ethoxy-3-methoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

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